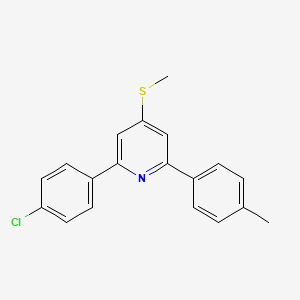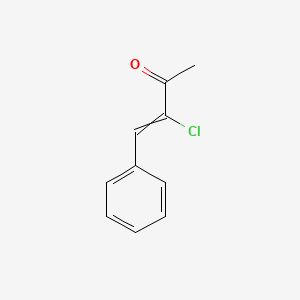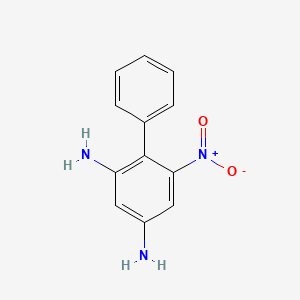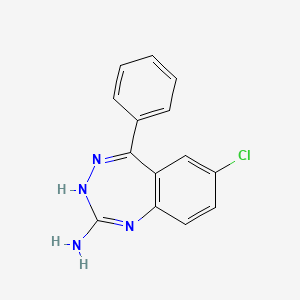
Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)-: is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a 4-chlorophenyl group at the 2-position, a 4-methylphenyl group at the 6-position, and a methylthio group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions:
Thioether Formation: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol as a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the pyridine nitrogen, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. It may serve as a lead compound for the development of pharmaceuticals targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism by which Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- exerts its effects depends on its interaction with molecular targets. The presence of the pyridine ring and the substituted aromatic groups allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-(4-chlorophenyl)-4-(methylthio)-: Lacks the 6-(4-methylphenyl) group.
Pyridine, 2-(4-methylphenyl)-4-(methylthio)-: Lacks the 4-chlorophenyl group.
Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-: Lacks the methylthio group.
Uniqueness
The unique combination of the 4-chlorophenyl, 4-methylphenyl, and methylthio groups in Pyridine, 2-(4-chlorophenyl)-6-(4-methylphenyl)-4-(methylthio)- imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
136490-12-5 |
|---|---|
Formule moléculaire |
C19H16ClNS |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-6-(4-methylphenyl)-4-methylsulfanylpyridine |
InChI |
InChI=1S/C19H16ClNS/c1-13-3-5-14(6-4-13)18-11-17(22-2)12-19(21-18)15-7-9-16(20)10-8-15/h3-12H,1-2H3 |
Clé InChI |
SDSNYEVUIFVQAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NC(=CC(=C2)SC)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)



![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)


![Ethyl [(13-hydroxytridecyl)oxy]acetate](/img/structure/B14285902.png)

![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![5-[(1H-Imidazol-1-yl)methyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14285938.png)
